molecular formula C20H26N4O B13758507 N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B13758507
M. Wt: 338.4 g/mol
InChI Key: WWNIQKIEWABZRE-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-diethylphenylamine, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to various physiological effects, such as pain relief or reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide stands out due to its unique combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H26N4O/c1-3-15-6-5-7-16(4-2)19(15)23-20(25)17-8-12-24(13-9-17)18-14-21-10-11-22-18/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H,23,25)

InChI Key

WWNIQKIEWABZRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C3=NC=CN=C3

Origin of Product

United States

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